molecular formula C18H20N4OS B2809519 (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1172228-08-8

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2809519
CAS No.: 1172228-08-8
M. Wt: 340.45
InChI Key: SJZBMZRSFONJIL-UHFFFAOYSA-N
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Description

(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone: is a synthetic organic compound that features a complex structure combining indole, thiazole, and piperazine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole-Thiazole Intermediate: This step involves the reaction of 1-methylindole with a thiazole derivative under specific conditions, such as the presence of a base and a suitable solvent.

    Coupling with Piperazine: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the thiazole ring using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions and enzyme activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (2-(1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone: Lacks the methyl group on the indole ring.

    (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-ethylpiperazin-1-yl)methanone: Has an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

The presence of the methyl group on the indole ring and the specific substitution pattern on the piperazine ring make (2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)(4-methylpiperazin-1-yl)methanone unique. These structural features may influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-20-7-9-22(10-8-20)18(23)14-12-24-17(19-14)16-11-13-5-3-4-6-15(13)21(16)2/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZBMZRSFONJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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